molecular formula C7H5N3O3S B065615 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile CAS No. 175137-69-6

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile

Cat. No. B065615
CAS RN: 175137-69-6
M. Wt: 211.2 g/mol
InChI Key: YGMWCSZEJYENBM-UHFFFAOYSA-N
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Description

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile (HPSCN) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HPSCN is a sulfonyl nitrile compound that has been shown to possess a broad range of biological activities, including antiviral, antibacterial, and anticancer properties. In

Mechanism Of Action

The mechanism of action of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile is not fully understood. However, it has been suggested that 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile may inhibit viral replication by targeting viral proteases. In addition, 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile may inhibit bacterial growth by disrupting bacterial cell wall synthesis. The anticancer properties of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has been shown to have minimal toxicity in vitro and in vivo. In addition, 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has been shown to have a low potential for drug-drug interactions. However, further studies are needed to fully understand the biochemical and physiological effects of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile in lab experiments is its broad range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability.

Future Directions

There are several future directions for the research on 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile. One area of interest is the development of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile-based antiviral and antibacterial therapeutics. In addition, there is a need for further studies to fully understand the mechanism of action of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile. Furthermore, the development of more efficient synthesis methods for 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile may facilitate its use in future research.

Synthesis Methods

The synthesis of 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form 2-hydroxyimino-2-pyridinecarbaldehyde. This intermediate is then reacted with sulfonyl chloride to form 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile. The overall reaction scheme is shown below.

Scientific Research Applications

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has also been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, 2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile has been shown to possess anticancer properties, inhibiting the growth of various cancer cell lines.

properties

IUPAC Name

2-hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c8-5-7(10-11)14(12,13)6-3-1-2-4-9-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMWCSZEJYENBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380956
Record name (Hydroxyimino)(pyridine-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile

CAS RN

175137-69-6
Record name (Hydroxyimino)(pyridine-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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